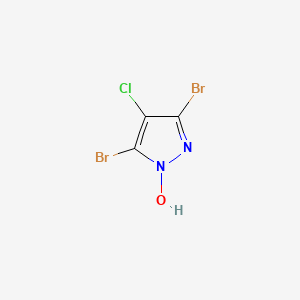
2,6-Bis(trimethylsilylmethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(trimethylsilylmethyl)pyridine is an organosilicon compound that features a pyridine ring substituted at the 2 and 6 positions with trimethylsilylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trimethylsilylmethyl)pyridine typically involves the reaction of 2,6-dibromomethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows:
2,6-Dibromomethylpyridine+2(Trimethylsilyl chloride)+2(Triethylamine)→this compound+2(Triethylamine hydrochloride)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products.
化学反应分析
Types of Reactions
2,6-Bis(trimethylsilylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-protected amines.
Substitution: The trimethylsilylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silyl-protected amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
2,6-Bis(trimethylsilylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a protecting group in organic synthesis.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2,6-Bis(trimethylsilylmethyl)pyridine involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The trimethylsilylmethyl groups provide steric protection, enhancing the stability and reactivity of the complexes.
相似化合物的比较
Similar Compounds
- 2,6-Bis(trimethylsilyl)pyridine
- 2,6-Bis(trimethylsilyl)aniline
- 2,6-Bis(trimethylsilyl)benzene
Uniqueness
2,6-Bis(trimethylsilylmethyl)pyridine is unique due to the presence of trimethylsilylmethyl groups, which impart distinct steric and electronic properties. These groups enhance the compound’s stability and reactivity, making it a valuable ligand in coordination chemistry and a useful intermediate in organic synthesis.
属性
CAS 编号 |
85932-62-3 |
|---|---|
分子式 |
C13H25NSi2 |
分子量 |
251.51 g/mol |
IUPAC 名称 |
trimethyl-[[6-(trimethylsilylmethyl)pyridin-2-yl]methyl]silane |
InChI |
InChI=1S/C13H25NSi2/c1-15(2,3)10-12-8-7-9-13(14-12)11-16(4,5)6/h7-9H,10-11H2,1-6H3 |
InChI 键 |
GQBJXKKVMXLULP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1=NC(=CC=C1)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
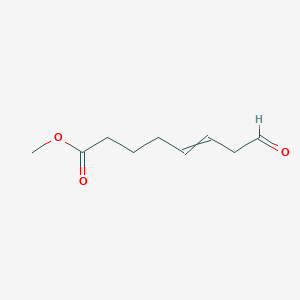
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
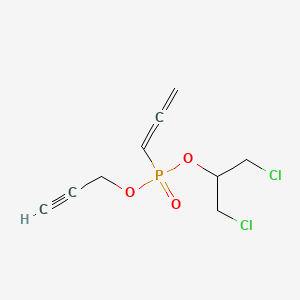

![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
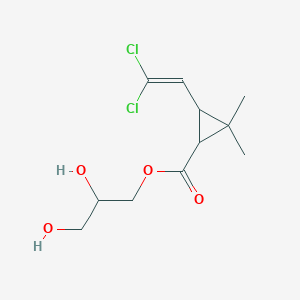

![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)

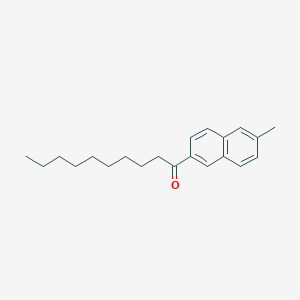

![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
